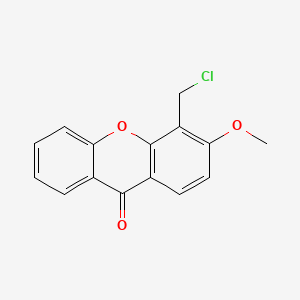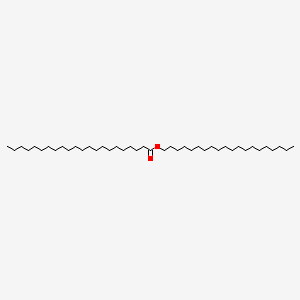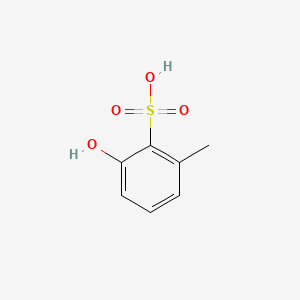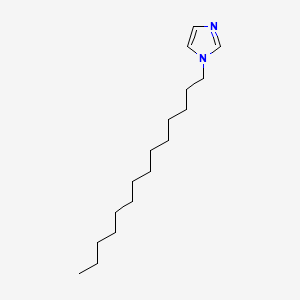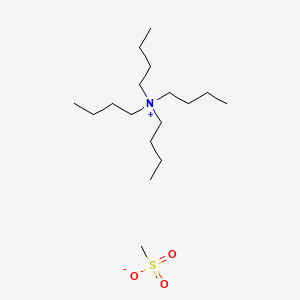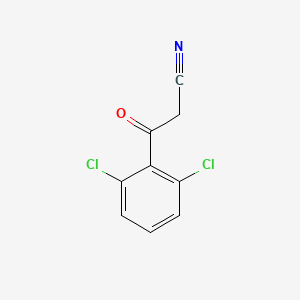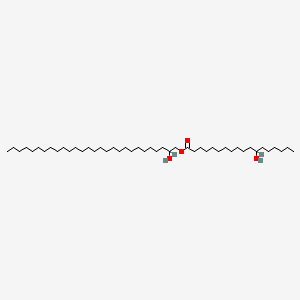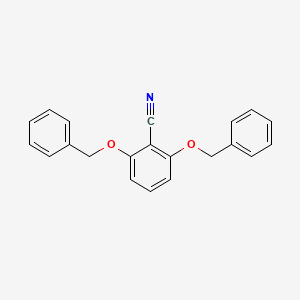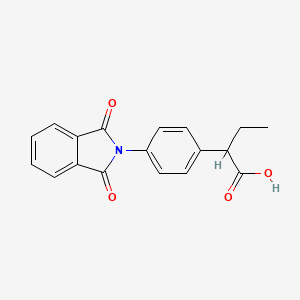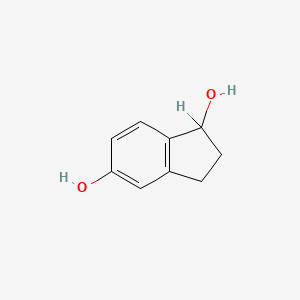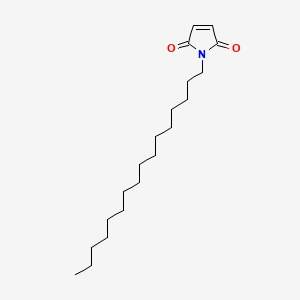
1-Hexadecylpyrrole-2,5-dione
概要
説明
1-Hexadecylpyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It is characterized by a hexadecyl chain attached to the nitrogen atom of the pyrrole ring, which is further substituted at the 2 and 5 positions with carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine under neutral or mildly acidic conditions . For this compound, the specific reactants would include a hexadecylamine and a suitable 1,4-dicarbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as iron (III) chloride can be employed to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: 1-Hexadecylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: N-substituted pyrrole derivatives.
科学的研究の応用
1-Hexadecylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as an antimicrobial and anti-inflammatory agent.
作用機序
The mechanism of action of 1-Hexadecylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal applications, it may interact with neurotransmitter receptors in the central nervous system, leading to its anxiolytic effects .
類似化合物との比較
1-Hexadecylpyrrole-2,5-dione can be compared with other pyrrole derivatives such as pyrrolidine-2,3-diones and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Pyrrolidine-2,3-diones: Known for their antimicrobial properties and ability to inhibit biofilm formation.
Pyrrolidine-2,5-diones: Widely studied for their potential in treating neurological disorders.
特性
IUPAC Name |
1-hexadecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(21)23/h16-17H,2-15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBVFKXQWIKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403950 | |
| Record name | 1-hexadecylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47296-49-1 | |
| Record name | 1-hexadecylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)
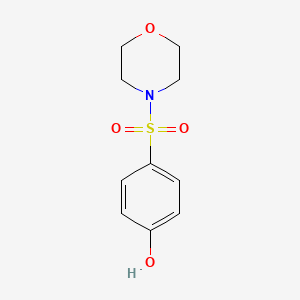
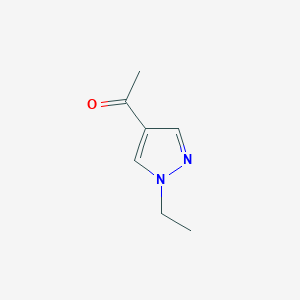
![N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1598895.png)
